molecular formula C11H20N4O2 B1224041 6-amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione CAS No. 99991-93-2

6-amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1224041
CAS RN: 99991-93-2
M. Wt: 240.3 g/mol
InChI Key: NRFSRNQYQZSBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is part of the pyrimidine family, which is known for its diverse range of biological activities and applications in pharmaceutical chemistry. While specific literature on this exact compound is scarce, research on similar pyrimidine derivatives provides insights into their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves one-pot condensation reactions. For instance, one-pot syntheses with 2-substituted 6-aminopyrimidin-4(3H)-ones have been reported, showcasing the versatility of pyrimidine cores in generating new compounds through reactions with aromatic aldehydes and other reagents under catalyst-free conditions (Harutyunyan et al., 2019).

Molecular Structure Analysis

The crystal and molecular structures of pyrimidine derivatives have been explored through techniques like X-ray crystallography. Studies have determined the hydrogen-bonded dimer structures of specific pyrimidine compounds, providing insights into their molecular configurations and interaction potentials (Kirfel et al., 1997).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound is synthesized through a complex process involving regioselective alkylation, nitrosation, and condensation reactions. Notably, the synthesis of similar compounds has been achieved using various techniques like Vilsmeier reaction and grinding technique in solvent-free conditions for pyrido[2,3-d]pyrimidinone derivatives (Girreser et al., 2004); (Abdelrazek et al., 2019).
  • Crystal Structure Analysis : Investigations into the crystal structure of related compounds have been conducted, revealing insights into the molecular arrangement and potential disorder in certain moieties (Kirfel et al., 1997).

Chemical Transformations

  • Derivative Synthesis : Research has focused on the creation of various derivatives of pyrimidine-diones, which have potential pharmacological relevance. For instance, the synthesis of pyrido[2,3-d]pyrimidine-2,4-diones and their potential application in pharmacology has been explored (Mukiza et al., 2015); (Halladay & Cowden, 1990).
  • Chemical Reactions in Aqueous Media : The synthesis of pyrimidine derivatives in aqueous media demonstrates the versatility of this compound in different chemical environments (Shi et al., 2010).

Pharmacological Potential

  • Antimalarial Activity : Research on pyrimidine derivatives has shown their potential as antimalarial agents, indicating the broad scope of pharmacological applications for these compounds (Halladay & Cowden, 1990).
  • Optical and Drug Discovery Applications : A study focused on pyrimidine-based bis-uracil derivatives highlighted their potential in optical, nonlinear optical, and drug discovery applications (Mohan et al., 2020).

Future Directions

The future directions in the study of pyrimidine derivatives could involve the development of more efficient and environmentally friendly synthesis methods, the exploration of their biological activities, and the investigation of their mechanisms of action .

properties

IUPAC Name

6-amino-5-(butylamino)-1-propylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-3-5-6-13-8-9(12)15(7-4-2)11(17)14-10(8)16/h13H,3-7,12H2,1-2H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFSRNQYQZSBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N(C(=O)NC1=O)CCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368491
Record name 6-Amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834795
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione

CAS RN

99991-93-2
Record name 6-Amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
6-amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
6-amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
6-amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
6-amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.